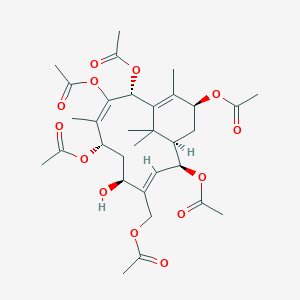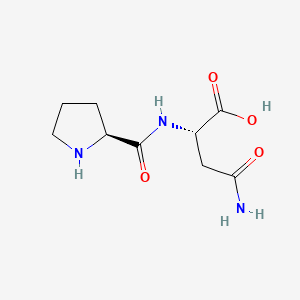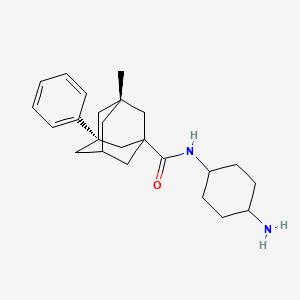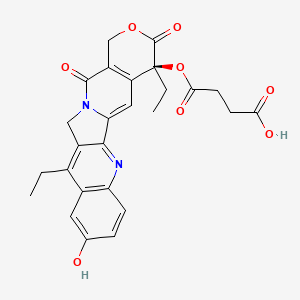
Taxachitriene A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Taxachitriene A is primarily isolated from the needles of Taxus chinensis . The isolation process involves extraction with organic solvents followed by chromatographic purification. Detailed synthetic routes for this compound are not widely documented, indicating that most research relies on natural extraction methods.
Industrial Production Methods: Industrial production of this compound is limited due to its natural occurrence and the complexity of its structure. The primary method involves large-scale extraction from Taxus chinensis, followed by purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Taxachitriene A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired modification, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These derivatives are crucial for further research and application development .
Scientific Research Applications
Taxachitriene A has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desirable properties .
Biology: In biological research, this compound is investigated for its potential biological activities. Studies have shown that it may have inhibitory effects on the proliferation of certain cancer cells, making it a candidate for anticancer research .
Medicine: In medicine, this compound’s potential anticancer properties are of particular interest. Researchers are exploring its mechanism of action and efficacy in inhibiting cancer cell growth, which could lead to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used as a reference compound for developing new taxane derivatives. Its unique structure serves as a model for designing compounds with improved properties for various applications .
Mechanism of Action
The mechanism of action of Taxachitriene A involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with cell division processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of microtubule dynamics, similar to other taxane compounds .
Comparison with Similar Compounds
- Paclitaxel
- Docetaxel
- Taxachitriene B
- 13-Deacetyltaxachitriene A
- 2-Deacetylthis compound
These compounds share structural similarities but differ in specific functional groups and biological activities
Properties
Molecular Formula |
C32H44O13 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
[(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16+/t24-,25-,26-,27-,28-,31+/m0/s1 |
InChI Key |
PWYWKQLSVHAYNO-GXFLAGEESA-N |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(\[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)/C)/OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)





![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)

